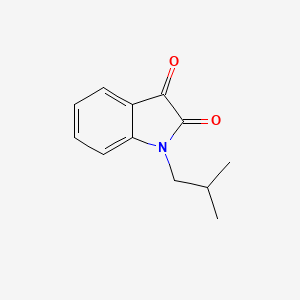

1-Isobutyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLZSOVOTGYGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78846-77-2 | |

| Record name | 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isobutyl-1H-indole-2,3-dione: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-indole-2,3-dione, also known as N-isobutylisatin, is a synthetically derived heterocyclic compound belonging to the versatile isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents. The introduction of an isobutyl group at the N-1 position of the indole ring modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacological properties and mechanism of action. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and a review of the known biological activities of closely related N-substituted isatins, offering a foundational resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a derivative of isatin, an endogenous indole derivative first discovered in 1841. The core structure consists of a fused benzene and pyrrolidine ring system, with two carbonyl groups at positions 2 and 3 of the pyrrolidine ring. The isobutyl substituent is attached to the nitrogen atom at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78846-77-2 | |

| Molecular Formula | C₁₂H₁₃NO₂ | - |

| Molecular Weight | 203.24 g/mol | - |

| Appearance | Yellow to orange solid | [1] |

| Boiling Point (Predicted) | 325.6±25.0 °C | [1] |

| Density (Predicted) | 1.171±0.06 g/cm³ | [1] |

| pKa (Predicted) | -2.41±0.20 | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the N-alkylation of the parent compound, isatin. This reaction involves the deprotonation of the acidic N-H proton of the indole ring, followed by nucleophilic attack of the resulting isatin anion on an isobutyl halide.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound via N-alkylation of isatin.

Detailed Experimental Protocol: N-Alkylation of Isatin

This protocol is based on established methods for the N-alkylation of isatin and can be adapted for the synthesis of this compound.

Materials:

-

Isatin (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)

-

Isobutyl Bromide (1.1-1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isatin and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask and stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.

-

Slowly add isobutyl bromide to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically δ 155-185 ppm). Aromatic carbon signals will appear in the range of δ 110-150 ppm. The carbons of the isobutyl group will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the heterocyclic ring.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, the broader class of N-substituted isatins has been extensively studied, revealing a wide array of pharmacological activities. The isobutyl group, being a lipophilic moiety, is expected to influence the compound's ability to cross cell membranes and interact with biological targets.

Cytotoxic and Anticancer Activity

N-substituted isatin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through caspase activation and the disruption of microtubule polymerization, leading to cell cycle arrest. For instance, some N-alkylisatins have shown potent cytotoxicity, with IC₅₀ values in the sub-micromolar range against leukemia and lymphoma cell lines. The introduction of an N-alkyl group can enhance the anticancer activity compared to the parent isatin molecule.

Antimicrobial and Antiviral Activity

The isatin scaffold is a key component in numerous compounds with antimicrobial and antiviral properties. N-alkylation can modulate this activity. Schiff bases and Mannich bases of N-alkylated isatins have shown significant antibacterial activity. Furthermore, certain isatin derivatives have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3C-like protease.

Enzyme Inhibition

Isatin and its derivatives are known to inhibit a variety of enzymes. For example, they have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. They have also been shown to be potent and specific inhibitors of carboxylesterases, which are involved in the metabolism of numerous drugs. The inhibitory potency of isatin derivatives is often related to their hydrophobicity, suggesting that the isobutyl group in this compound could play a significant role in its enzyme inhibitory activity.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, member of the N-substituted isatin family. While its fundamental chemical properties can be inferred from related compounds and predictive models, a thorough experimental characterization is warranted. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and complete spectroscopic data (NMR, IR, MS, and single-crystal X-ray diffraction) for this compound.

-

Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and viral targets to determine its specific IC₅₀, MIC, and EC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.

References

-

da Silva, J. F. M., Garden, S. J., & da C. Pinto, A. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

-

Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins. Journal of medicinal chemistry, 50(21), 5109–5117. [Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules (Basel, Switzerland), 13(4), 831–840. [Link]

-

Medvedev, A., Buneeva, O., & Glover, V. (2005). Isatin: a new story for an old molecule. Neurochemical research, 30(6-7), 823–836. [Link]

-

Wadsworth, S. C., Sanchez, Y., & Redinbo, M. R. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of medicinal chemistry, 50(8), 1789–1797. [Link]

Sources

1-Isobutyl-1H-indole-2,3-dione chemical structure elucidation

An In-depth Technical Guide for the Structural Elucidation of 1-Isobutyl-1H-indole-2,3-dione

Introduction: The Significance of N-Substituted Isatins

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that serves as a crucial precursor in the synthesis of a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The substitution at the N-1 position, in particular, has been shown to significantly modulate the biological profile of the isatin core, making N-alkylated isatins like this compound compounds of high interest in medicinal chemistry and drug development.[2][4]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of data to explain the causal logic behind the analytical sequence and the interpretation of spectroscopic evidence. The self-validating system described herein ensures the highest degree of confidence in the final structural assignment.

Context: Synthesis of the Target Molecule

Before analysis, it is critical to understand the synthetic origin of the compound. This compound is typically synthesized via a standard N-alkylation reaction. This involves treating the parent isatin with an appropriate alkylating agent, such as isobutyl bromide, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This reaction replaces the acidic proton on the indole nitrogen with the isobutyl group.

Caption: Logical workflow for spectroscopic structure determination.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry as it provides the most fundamental data points: the molecular weight and the elemental formula (with high-resolution MS). This immediately validates the success of the synthesis by confirming the addition of the isobutyl group (C₄H₉, 57 Da) to the isatin core (C₈H₅NO₂, 147 Da). The fragmentation pattern serves as a molecular fingerprint, offering the first clues to the structure's stability and connectivity.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed with high abundance in ESI.

-

High-Resolution Analysis: Ensure the instrument is calibrated to achieve mass accuracy <5 ppm, allowing for confident molecular formula determination.

-

Tandem MS (MS/MS): Isolate the molecular ion peak (e.g., m/z 204.09) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which is critical for substructure analysis.

Trustworthiness: Expected Data and Fragmentation Analysis The molecular formula of this compound is C₁₂H₁₃NO₂ , with a monoisotopic mass of 203.0946 g/mol . [6]

| Expected Ion (m/z) | Formula | Identity | Causality of Formation |

|---|---|---|---|

| 204.0974 | [C₁₂H₁₄NO₂]⁺ | [M+H]⁺ | Protonated molecular ion; the primary evidence of the target compound's mass. |

| 148.0400 | [C₈H₆NO₂]⁺ | [M - C₄H₈ + H]⁺ | Loss of the isobutylene neutral fragment, a characteristic fragmentation for N-alkyl isatins. [5][7] |

| 120.0449 | [C₇H₆NO]⁺ | [Fragment - CO]⁺ | Subsequent loss of a neutral carbon monoxide (CO) molecule from the dione system, a hallmark of the isatin core. [5][7][8]|

The fragmentation cascade is a self-validating system. Observing the loss of 56 Da (isobutylene) followed by the loss of 28 Da (CO) provides strong evidence for an N-isobutyl substituted isatin structure.

Caption: Key fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy provides rapid and definitive confirmation of the key functional groups present. For this molecule, the most diagnostic feature is the presence of two distinct carbonyl absorptions and, equally important, the absence of the N-H stretch that characterizes the parent isatin. This confirms that the N-alkylation was successful.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Trustworthiness: Diagnostic Absorption Bands The IR spectrum validates the structure by confirming the expected vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~2960-2870 | C(sp³)-H Stretch | Confirms the presence of the aliphatic isobutyl group. |

| ~1745 | C=O Stretch (Ketone) | Corresponds to the C-3 carbonyl of the isatin ring. [8][9] |

| ~1710 | C=O Stretch (Amide) | Corresponds to the C-2 lactam carbonyl. [9][10] |

| ~1615 | C=C Stretch | Aromatic ring stretching vibrations. [9] |

| Absence at ~3200 | N-H Stretch | Crucial evidence confirming the substitution at the N-1 position. [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS and IR confirm mass and functional groups, NMR spectroscopy provides the complete, unambiguous picture of the molecular structure by mapping the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing all unique carbon environments.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): For absolute certainty, acquire a COSY (¹H-¹H correlation) spectrum to confirm proton-proton couplings and an HSQC (¹H-¹³C correlation) spectrum to map each proton directly to its attached carbon.

Trustworthiness: Predicted ¹H NMR Data (in CDCl₃, 400 MHz) The proton spectrum is highly diagnostic, clearly separating the aromatic and aliphatic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 4H | Ar-H | Four distinct protons on the benzene ring, forming a complex multiplet (ABCD system). |

| ~3.6 | d | 2H | N-CH₂ -CH | Doublet from the two protons attached to the nitrogen, split by the adjacent CH proton. |

| ~2.2 | m | 1H | CH₂-CH -(CH₃)₂ | Multiplet (nonet) from the single methine proton, split by the adjacent CH₂ and two CH₃ groups. |

| ~0.9 | d | 6H | CH-(CH₃ )₂ | Doublet from the six equivalent methyl protons, split by the single methine proton. |

Trustworthiness: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The carbon spectrum confirms the total carbon count (12) and the presence of the key functional groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~183 | C =O (Ketone) | C-3 carbonyl, typically downfield. |

| ~158 | C =O (Amide) | C-2 lactam carbonyl. |

| ~150 | Quaternary Ar-C | C-7a, attached to nitrogen. |

| ~115-140 | Ar-C | Six signals total for the aromatic ring (4 CH, 2 quaternary). |

| ~47 | N-CH₂ | Aliphatic carbon attached directly to the electronegative nitrogen. |

| ~28 | CH | Methine carbon of the isobutyl group. |

| ~20 | CH₃ | Methyl carbons of the isobutyl group. |

Final Data Synthesis and Conclusion

The structural elucidation of this compound is confirmed by the convergence of all spectroscopic data:

-

MS confirms the molecular weight of 203 g/mol and a fragmentation pattern consistent with the loss of an isobutyl group and carbon monoxide. [5][7]* IR shows the characteristic dual carbonyl bands of the isatin core and the C-H bands of the alkyl chain, while the absence of an N-H band confirms N-substitution. [8][9]* NMR provides the definitive map, showing the four aromatic protons and the distinct signals for the N-CH₂, CH, and two CH₃ groups of the isobutyl substituent, with the correct integrations and coupling patterns.

This multi-technique approach provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in the final structural assignment, a critical requirement for advancing compounds in a research or drug development pipeline.

Caption: Correlation of spectroscopic data to the final structure.

References

-

Hossain, M. K., et al. (2016). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 7(1), 12-19. Available at: [Link]

-

OAK Repository. (2016). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Mass Spectrometry Letters. Available at: [Link]

-

Essay UK. (n.d.). Chemical Properties, Synthesis, and Applications of Isatin. Available at: [Link]

-

Chahal, V., et al. (2019). Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. ResearchGate. Available at: [Link]

-

Chahal, V., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(24), 13491-13529. Available at: [Link]

-

Sonawane, R. P., & Tripathi, R. R. (2013). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 30-34. Available at: [Link]

-

Ghafouri, H., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(4), 365-375. Available at: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2020). Journal of Chemical Society of Nigeria, 45(5). Available at: [Link]

-

Khalil, M., & Al-Seif, F. A. (2008). Molybdenum and Tungsten Tricarbonyl Complexes of Isatin with Triphenylphosphine. ResearchGate. Available at: [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oak.go.kr [oak.go.kr]

- 6. 78846-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. printo.2promojournal.com [printo.2promojournal.com]

An In-Depth Technical Guide to 1-Isobutyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Isobutyl-1H-indole-2,3-dione, also known as N-isobutylisatin. It details its chemical identity, synthesis, and key physicochemical and spectroscopic data. Furthermore, it explores its potential applications in drug discovery, particularly focusing on its role as a potential anticancer agent.

Core Compound Identifiers

This compound is a derivative of isatin, a bicyclic organic compound. The isobutyl group is attached to the nitrogen atom of the indole ring system.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Isobutylisatin, 1-(2-methylpropyl)-1H-indole-2,3-dione |

| CAS Number | 78846-77-2[1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₃NO₂[1][2] |

| Molecular Weight | 203.24 g/mol [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This common method involves the reaction of isatin with an isobutyl halide, such as isobutyl bromide, in the presence of a base.

A general synthetic approach is outlined below:

Figure 1. General synthetic scheme for this compound.

Experimental Protocol: N-Alkylation of Isatin

-

Dissolution: Dissolve isatin in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature. This step generates the isatin anion.

-

Alkylation: Add isobutyl bromide to the reaction mixture.

-

Reaction: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the expected properties based on its structure and data from related compounds.

| Property | Value | Source/Method |

| Physical State | Expected to be a solid at room temperature | Based on related N-alkylisatins |

| Melting Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on general properties of similar compounds |

| ¹H NMR | Expected signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and aromatic protons of the indole ring. | Predicted based on chemical structure |

| ¹³C NMR | Expected signals for the carbonyl carbons, aromatic carbons, and the carbons of the isobutyl group. | Predicted based on chemical structure |

| FT-IR (cm⁻¹) | Expected characteristic peaks for C=O stretching (around 1700-1750 cm⁻¹), C-N stretching, and aromatic C-H stretching. | Based on spectra of related compounds |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 203. | Based on molecular weight |

Biological Activity and Potential Applications

N-substituted isatins, the class of compounds to which this compound belongs, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.

Anticancer and Cytotoxic Activity

A primary area of investigation for N-alkylisatins is their potential as anticancer agents. Studies have shown that various N-substituted isatin derivatives exhibit cytotoxic effects against a range of cancer cell lines.[4] The substitution at the N-1 position of the isatin core has been shown to be a critical determinant of this activity.[6]

The proposed mechanism of action for the anticancer effects of many N-alkylisatins involves the disruption of microtubule dynamics. Microtubules are crucial components of the cytoskeleton and are essential for cell division.

Figure 2. Proposed mechanism of action for N-alkylisatins as tubulin polymerization inhibitors.

By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][7]

Other Potential Applications

The isatin scaffold is known to exhibit a broad spectrum of pharmacological activities, including:

-

Antiviral

-

Antimicrobial

-

Anti-inflammatory

-

Anticonvulsant

Therefore, this compound may also possess potential in these therapeutic areas, warranting further research and evaluation.

Conclusion

This compound is a readily synthesizable derivative of isatin with significant potential for drug discovery and development. Its classification within the N-alkylisatin family suggests promising anticancer activity, likely through the inhibition of tubulin polymerization. This technical guide provides a foundational understanding of this compound, highlighting the need for further detailed characterization and biological evaluation to fully elucidate its therapeutic potential.

References

-

abcr GmbH. AB316322 | CAS 78846-77-2 – abcr Gute Chemie. Available from: [Link]

-

960 Chemical Network. CAS No.78846-77-2 | 1-Isobutylindoline-2,3-dione. Available from: [Link]

- Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins. Journal of medicinal chemistry, 50(21), 5109–5117.

-

Nanjing Chemlin Chemical Co., Ltd. Acheter this compound (CAS 78846-77-2). Available from: [Link]

- Farooq, M., et al. (2018). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 6, 317.

-

PubChem. Isatin. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indole-2,3-dione (CAS 91-56-5). Available from: [Link]

- Kaur, M., & Singh, M. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 834-866.

- Sonawane, R. P., & Tripathi, R. R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Journal of ChemTech Research, 5(5), 2349-2356.

Sources

- 1. 1H-Indole-2,3-dione (CAS 91-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1H-Indole-2,3-dione [webbook.nist.gov]

- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-indole-2,3-dione from Isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities and as versatile precursors in medicinal chemistry.[1][2] The strategic introduction of an isobutyl group at the N-1 position of the isatin core can significantly modulate the molecule's pharmacological profile, making the synthesis of 1-isobutyl-1H-indole-2,3-dione a process of considerable interest.[3] This guide provides a comprehensive overview of the synthetic pathway, focusing on the N-alkylation of isatin. It delves into the mechanistic underpinnings, offers a detailed experimental protocol, and outlines the analytical methods for product characterization, thereby serving as a vital resource for professionals in drug discovery and organic synthesis.

Introduction: The Significance of N-Alkylated Isatins

The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antitumor, antiviral, and anti-inflammatory properties.[1] N-alkylation of the isatin core is a critical chemical transformation that not only reduces the lability of the isatin nucleus towards bases but also maintains its reactivity for further functionalization.[4] This modification allows for the fine-tuning of lipophilicity, steric hindrance, and electronic properties, which can profoundly influence the compound's interaction with biological targets.[5] Specifically, the synthesis of this compound serves as a key step in the development of novel therapeutic agents.[6]

Mechanistic Insights: The N-Alkylation of Isatin

The synthesis of this compound from isatin is typically achieved through a nucleophilic substitution reaction, closely analogous to the Williamson ether synthesis.[7][8][9][10][11] The reaction proceeds via two primary steps:

Step 1: Deprotonation of Isatin

The initial and crucial step involves the deprotonation of the acidic N-H proton of the isatin ring by a suitable base.[12] This abstraction generates a highly conjugated and resonance-stabilized isatin anion, which is a potent nucleophile.[4]

-

Choice of Base: The selection of the base is critical for the reaction's success. Strong bases like sodium hydride (NaH) are frequently employed to ensure complete deprotonation.[13][14][15] Weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are also effective, particularly when paired with a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][13][16] The choice often depends on the desired reaction kinetics and the scale of the synthesis.

Step 2: Nucleophilic Attack

The generated isatin anion then acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide (e.g., 1-bromo-2-methylpropane or 1-iodo-2-methylpropane) in a classic SN2 reaction.[8][9][10] The halide ion is displaced as a leaving group, resulting in the formation of the desired N-isobutylated product.

-

Alkylating Agent: Isobutyl halides are the common electrophiles for this transformation. The reactivity generally follows the order I > Br > Cl.

-

Solvent Effects: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they can solvate the cation of the base, leaving the isatin anion more accessible for the nucleophilic attack, thereby accelerating the SN2 reaction.[9][14]

Below is a diagram illustrating the overall reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Isatin | C8H5NO2 | 147.13 | 1.0 g | 6.8 mmol |

| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 1.3 g | 9.4 mmol |

| 1-Bromo-2-methylpropane | C4H9Br | 137.02 | 1.1 mL | 10.2 mmol |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 20 mL | - |

| Deionized Water | H2O | 18.02 | - | - |

| Ethyl Acetate | C4H8O2 | 88.11 | - | - |

| Hexane | C6H14 | 86.18 | - | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 g, 6.8 mmol) and anhydrous potassium carbonate (1.3 g, 9.4 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (20 mL) to the flask.

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion. The color of the solution should change, indicating the deprotonation.

-

Addition of Alkylating Agent: Add 1-bromo-2-methylpropane (1.1 mL, 10.2 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold deionized water (100 mL). A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen). The aromatic protons of the isatin ring will also be present in the downfield region.[3]

-

¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms, including the two carbonyl carbons of the isatin core and the carbons of the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations in the region of 1720-1760 cm⁻¹.[1][13]

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful incorporation of the isobutyl group.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Typical Characterization Data:

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.0 (m, 4H, Ar-H), 3.6 (d, 2H, N-CH₂), 2.2 (m, 1H, CH), 0.9 (d, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 183.5, 158.0, 150.5, 138.5, 125.0, 124.0, 117.5, 111.0, 48.0, 28.0, 20.0 |

| IR (KBr, cm⁻¹) | ~1740 (C=O), ~1610 (C=O) |

| MS (ESI) | m/z 204.09 [M+H]⁺ |

Conclusion

The N-alkylation of isatin to produce this compound is a robust and reliable synthetic method. A thorough understanding of the underlying reaction mechanism, careful selection of reagents and reaction conditions, and rigorous product characterization are paramount to achieving high yields and purity. This guide provides the necessary technical details and theoretical background to empower researchers and scientists in their pursuit of novel isatin-based compounds for drug discovery and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 4,5-Dimethylisatin.

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Retrieved from [Link]

- Azizian, J., Mohammadi, A. A., Karimi, A. R., & Mohammadizadeh, M. R. (2003). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation.

- IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.

-

Li, T. R., & Lu, Y. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(75), 10976-10979. Retrieved from [Link]

-

Wikipedia. (n.d.). Isatin. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Kumar, A., & Rawat, M. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 8(62), 35639-35663.

- Asl, S. S., Falsafi, M., Gholivand, K., & Faramarzi, M. A. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(2), 148.

-

Li, T. R., & Lu, Y. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 50(75), 10976-10979. Retrieved from [Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Ali, I., & Lone, M. N. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 70-80.

- Sonawane, R. P., & Tripathi, R. (2013). The chemistry and synthesis of 1H-indole-2, 3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 46-56.

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 46-56. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. Retrieved from [Link]

- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Bremner, J. B. (2024). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2286935.

- Vine, K. L., Locke, J. M., Ranson, M., & Bremner, J. B. (2007). An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins. Journal of medicinal chemistry, 50(21), 5109-5117.

- Sonawane, R. P., & Tripathi, R. (2013). The chemistry and synthesis of 1H-indole-2, 3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 46-56.

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 46-56. Retrieved from [Link]

-

Arduengo, A. J., III. (n.d.). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. Retrieved from [Link]

- Sanna, M., Carta, A., & Loriga, M. (2020). A New N-Substituted 1H-Isoindole-1, 3 (2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 25(11), 2568.

- Farina, F., Cappelli, A., Anzini, M., Vomero, S., & De Filippis, B. (2021). A Series of Novel 1-H-isoindole-1, 3 (2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3296.

- Kumar, P., & O'Doherty, G. A. (2009). Complications from dual roles of sodium hydride as a base and as a reducing agent. Beilstein journal of organic chemistry, 5, 13.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Kandri Rodi, Y., Elmsellem, H., Ouzidan, Y., Abdel-Rhman, M. H., Oukacha, A., El-Hiti, G. A., ... & Bouachrine, M. (2016). synthesis of new 1h-indole-2, 3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Der Pharma Chemica, 8(5), 1-8.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Isatin - Wikipedia [en.wikipedia.org]

- 13. ijoer.com [ijoer.com]

- 14. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Isobutyl-1H-indole-2,3-dione: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Isobutyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing N-substituted isatin analogs. The guide will delve into the practical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation and characterization process.

Introduction: The Significance of this compound

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds renowned for their wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The substitution at the N-1 position of the isatin core is a common strategy to modulate the molecule's physicochemical properties and biological activity. This compound, with its branched alkyl substituent, presents a unique profile for structure-activity relationship (SAR) studies. Accurate and comprehensive spectroscopic characterization is the cornerstone of synthesizing and evaluating such novel compounds.

This guide will provide a detailed examination of the key spectroscopic features of this compound, enabling researchers to confidently identify and characterize this molecule.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through the N-alkylation of isatin.[1][2] A common and efficient method involves the reaction of isatin with an appropriate isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of isatin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Addition of Alkylating Agent: While stirring at room temperature, add isobutyl bromide (1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

The molecular structure of this compound is characterized by the planar indole-2,3-dione core with the isobutyl group attached to the nitrogen atom at position 1.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, in conjunction with the experimentally observed mass spectrometry fragmentation pattern, offer a robust framework for the unequivocal identification and characterization of this N-substituted isatin derivative. By understanding these spectroscopic signatures, researchers can ensure the purity and structural integrity of their synthesized compounds, which is a critical step in the drug discovery and development pipeline.

References

-

Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters. 2015, 6(3), 65-70. [Link]

-

OA 학술지 - Mass Spectrometry Letters - Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles - OAK 국가리포지터리. [Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences. 2021, 16(3), 256-267. [Link]

-

Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research. 2016, 5(4), 284-288. [Link]

-

531 . Influence of N-1 and C-3 substituents on 1 H NMR chemical shifts of isatins. [Link]

-

The Chemistry of Isatin. Chemical Reviews. 1975, 75(1), 1-43. [Link]

-

Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Applied Sciences. 2020, 10(11), 3669. [Link]

-

Design and Synthesis of a Novel Series of N -Alkyl Isatin Acylhydrazone Derivatives that Act as Selective Cannabinoid Receptor 2 Agonists for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry. 2008, 51(16), 4932-4947. [Link]

-

Analysis of IR and Raman spectra of Isatin. [Link]

-

Example Experimental Sections. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. 2018. [Link]

-

The Fourier transform infrared spectrum of Isatin. [Link]

-

The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy. 2013, 12, 9-25. [Link]

-

1H-NMR spectrum of Isatin (ChemicalBook, n.d.). [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Isobutyl-1H-indole-2,3-dione

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Isobutyl-1H-indole-2,3-dione, a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione). As N-substituted isatins are a subject of significant interest in medicinal chemistry and drug discovery, a thorough understanding of their solubility and stability is paramount for researchers, scientists, and drug development professionals.[1][2] This document will delve into the theoretical considerations and practical methodologies for characterizing these essential parameters, providing a robust framework for its application in research and development.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of organic chemistry and data from the parent compound, isatin, to provide scientifically grounded insights. The isobutyl substituent at the N1 position is expected to increase the lipophilicity of the isatin core, influencing its solubility profile.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Understanding the solubility of this compound in various solvents is a foundational step in its preclinical evaluation.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The isatin core of this compound contains polar carbonyl groups and a lactam moiety, while the isobutyl group introduces a nonpolar aliphatic character. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

Predicted Solubility Profile

Based on its structure, the following solubility profile can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The polar isatin core limits solubility in highly nonpolar solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The isobutyl group may slightly reduce solubility compared to isatin due to increased nonpolar character. |

| Aqueous Solutions | Low | The presence of the lipophilic isobutyl group is expected to significantly decrease water solubility compared to the parent isatin. |

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents.[3][4] This provides a rapid indication of its general solubility characteristics.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

Caption: Logical workflow of a forced degradation study for this compound.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While leveraging data from the parent isatin molecule offers valuable initial insights, comprehensive experimental characterization as outlined in the provided protocols is essential for its successful development as a potential therapeutic agent. The methodologies described herein are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Solubility test for Organic Compounds. (2024). Available from: [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147. Available from: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

-

University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. Available from: [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]

-

PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

-

FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

FDA. (1998). Stability Testing of Drug Substances and Drug Products. Available from: [Link]

-

Solubility test/ Organic lab. (2021). YouTube. Available from: [Link]

-

CD Formulation. Transdermal Formulation Forced Degradation Testing. Available from: [Link]

-

STEMart. Forced Degradation Studies. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Cheméo. Chemical Properties of 1H-Indole-2,3-dione (CAS 91-56-5). Available from: [Link]

-

Kumar, V., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 6(81), 77823-77851. Available from: [Link]

-

Asadi, A., et al. (2020). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 15(4), 366. Available from: [Link]

-

MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6529. Available from: [Link]

-

NIST. 1H-Indole-2,3-dione. NIST WebBook. Available from: [Link]

-

ResearchGate. (2013). Synthesis and evaluation of new bis-isatin derivatives for antioxidant activity. Available from: [Link]

-

PubChem. 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione. Available from: [Link]

-

PubChem. Indole. Available from: [Link]

-

PubMed. (2021). A versatile synthetic approach to various 5-alkynyl modified isatin derivatives: Cytotoxicity, acetylcholinesterase inhibition activity and molecular modeling study. Bioorganic Chemistry, 116, 105336. Available from: [Link]

-

NIST. 1H-Indole-2,3-dione. NIST WebBook. Available from: [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Harnessing the Isatin Scaffold: Elucidating the Therapeutic Potential of N-Isobutyl Isatin Derivatives

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of biological activities.[1][2] Its rigid, planar structure, featuring a vicinal diketone and an aromatic ring, provides an ideal framework for interaction with a multitude of biological targets.[3][4] Strategic modifications at the N-1, C-3, and C-5/C-7 positions can dramatically modulate its pharmacological profile.[5] Among these modifications, N-alkylation has consistently emerged as a critical strategy for enhancing potency and tuning properties such as lipophilicity, which governs cell permeability and target engagement.[1] This guide focuses specifically on the N-isobutyl moiety, a substitution that introduces a moderately sized, lipophilic, and branched alkyl chain. We will dissect the synthesis, established biological activities, and therapeutic potential of N-isobutyl isatin derivatives, providing field-proven experimental insights and robust protocols to empower further research and development in this promising chemical space.

Section 1: Synthesis of N-Isobutyl Isatin Derivatives

The introduction of an isobutyl group at the N-1 position of the isatin core is a fundamental step in exploring its structure-activity relationship (SAR). This modification is typically achieved via a straightforward nucleophilic substitution reaction. The causality behind this common approach lies in the acidic nature of the N-H proton of the indole ring, which can be readily deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an isobutyl halide.

Experimental Protocol: N-Alkylation of Isatin

This protocol describes a reliable and widely used method for the synthesis of N-isobutyl isatin. The choice of potassium carbonate as the base and DMF as the solvent is strategic; K2CO3 is a cost-effective and moderately strong base, sufficient for deprotonating the isatin nitrogen without causing unwanted side reactions, while DMF is an excellent polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the isatin anion.[6]

Materials:

-

Isatin (or a substituted isatin derivative)

-

Isobutyl bromide

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the reagents are fully submerged and can be stirred effectively.

-

Deprotonation: Stir the mixture at room temperature for approximately 30-45 minutes. This allows for the complete formation of the isatin anion.

-

Alkylating Agent Addition: Slowly add isobutyl bromide (1.1-1.2 eq) to the reaction mixture dropwise. An excess is used to ensure the reaction goes to completion.

-

Reaction: Heat the mixture to 80 °C and maintain this temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30:70 Ethyl Acetate/Hexane). The disappearance of the starting isatin spot indicates reaction completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-isobutyl isatin derivative.

Workflow Visualization

Caption: General workflow for the synthesis of N-isobutyl isatin.

Section 2: Anticancer Activity

A significant body of research points to isatin derivatives as potent anticancer agents, acting through various mechanisms including the inhibition of kinases and the disruption of microtubule dynamics.[3][7][8] The N-alkyl substitution is crucial in this context, often enhancing cytotoxic potency.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the most well-validated mechanisms for N-substituted isatins is the inhibition of tubulin polymerization.[9][10][11] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[12] Compounds that disrupt microtubule dynamics are powerful antimitotic agents that arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[11] N-substituted 5,7-dibromoisatin derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin dimers into microtubules.[9][10] This destabilization of the microtubule network triggers the mitotic checkpoint, leading to prolonged mitotic arrest and cell death.

Caption: Mechanism of action via microtubule destabilization.

Data Presentation: In Vitro Cytotoxicity

While specific data for N-isobutyl isatin is sparse, a study on N-alkyl 5,7-dibromoisatins provides excellent comparative data for N-propyl and N-butyl derivatives, with the latter serving as a close structural analog to N-isobutyl.[9][10] The results demonstrate potent cytotoxicity against human colon cancer cells.

| Compound | N-Substitution | IC50 (µM) vs. HT29 Colon Cancer Cells[9] |

| Analog 1 | N-propyl | ~1.5 |

| Analog 2 | N-butyl | ~1.8 |

| Vinblastine | (Reference Drug) | ~1.0 |

Note: The data indicates that increasing the alkyl chain length from propyl to butyl does not significantly alter the high potency, suggesting the N-isobutyl derivative would likely exhibit similar potent cytotoxic activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is essential for validating whether the cytotoxic effect of a compound is directly caused by its interaction with tubulin. The principle is to measure the light scattering that occurs as tubulin dimers polymerize into microtubules in a cell-free system. An inhibitor will reduce the rate and extent of this polymerization.[9][12]

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine-5'-triphosphate) solution

-

Glycerol

-

Test compound (N-isobutyl isatin derivative) dissolved in DMSO

-

Reference compounds: Paclitaxel (stabilizer), Vinblastine or Colchicine (destabilizer)

-

Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare working solutions by diluting the stock in General Tubulin Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to prevent solvent effects.

-

Tubulin Preparation: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of ~3.0 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Assay Setup: In a pre-chilled 96-well plate, add the appropriate volume of buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10% v/v), and the test compound or reference drug at various concentrations.

-

Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin solution to each well. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37 °C. Measure the change in absorbance (light scattering) at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance (OD340) versus time. The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are calculated. The percentage of inhibition is determined by comparing the Amax of the compound-treated sample to the vehicle (DMSO) control. IC50 values can be calculated by plotting percent inhibition against compound concentration.

Section 3: Potential Anticonvulsant Activity

Isatin derivatives have long been investigated for their anticonvulsant properties.[13][14] Their mechanism is often linked to the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.[15] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and drugs that enhance its effect are typically effective anticonvulsants.[16]

While specific studies on N-isobutyl isatin are not prominent, the established activity of other isatin derivatives suggests a strong potential.[15] The lipophilic N-isobutyl group could enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs. The proposed mechanism involves the elevation of brain GABA levels, which increases the inhibitory tone of the nervous system and raises the seizure threshold.

Experimental Protocol: In Vivo Anticonvulsant Screening

A self-validating system for preliminary anticonvulsant screening involves two primary models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) subcutaneous test. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Phenytoin for MES, Diazepam for PTZ), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).

-

Drug Administration: Administer the test compound (N-isobutyl isatin derivative), vehicle (e.g., 0.5% methylcellulose), or positive control intraperitoneally (i.p.).

-

Pre-treatment Time: Wait for the time of peak effect, typically 30-60 minutes post-administration.

-

Seizure Induction:

-

MES Test: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure. Protection is defined as the absence of this phase.

-

scPTZ Test: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg). Observe the animals for 30 minutes. The endpoint is the failure to observe even a single episode of clonic spasms lasting for at least 5 seconds.

-

-

Neurotoxicity Assessment (Optional but Recommended): The rotarod test can be performed at the time of peak effect to assess for motor impairment, a common side effect. Mice are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.

-

Data Analysis: The percentage of animals protected in each group is calculated. ED50 values (the dose required to protect 50% of the animals) can be determined using probit analysis.

Section 4: Potential Antimicrobial & Antiviral Activities

The isatin scaffold is present in numerous compounds with documented antimicrobial and antiviral activity.[6][17][18][19] N-alkylation and the introduction of Schiff base or Mannich base moieties are common strategies to enhance this activity.[1] The mechanism often involves interference with essential microbial enzymes or viral replication processes. While specific data for N-isobutyl isatin derivatives is lacking, their structural features warrant investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is a gold-standard method for quantifying antimicrobial potency.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (N-isobutyl isatin derivative) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer/plate reader

Procedure:

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. This creates a range of concentrations to be tested.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Section 5: Structure-Activity Relationship (SAR) and Future Outlook

The available data, though limited for the specific N-isobutyl group, allows for the formulation of key SAR insights and future research directions.

-

Anticancer Activity: For 5,7-dibromoisatins, cytotoxicity is high with short N-alkyl chains (propyl, butyl).[9] This suggests that the N-isobutyl group, with its similar size and increased lipophilicity, is highly likely to confer potent tubulin polymerization inhibitory activity. The branched nature of the isobutyl group may offer unique interactions within the hydrophobic colchicine binding pocket.

-

CNS Activity: The anticonvulsant potential is strongly linked to the ability to cross the blood-brain barrier. The lipophilic character of the N-isobutyl group is advantageous for this purpose. Future studies should focus on synthesizing N-isobutyl isatin semicarbazones or hydrazones, as these C-3 modifications are often critical for anticonvulsant effects.[13]

-

Future Directions: The most critical next step is the systematic evaluation of N-isobutyl isatin and its derivatives (e.g., with halogen substitutions on the aromatic ring) in standardized anticonvulsant and antimicrobial assays. Direct comparison with linear N-butyl analogs would precisely define the role of the branched alkyl chain. Mechanistic studies, such as measuring brain GABA levels post-administration or identifying specific microbial enzyme targets, will be essential to validate the therapeutic potential.

References

-

Solomon, V. R., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. European Journal of Medicinal Chemistry, 46(10), 5138-5146. [Link]

-

Gudipati, R., et al. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models And Its Effect on Brain GABA Levels in Mice. American Journal of Pharmacological Sciences, 1(3), 42-46. [Link]

-

Fesharaki, S., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(4), 329-339. [Link]

-

Mathur, G., & Nain, S. (2014). Recent Advancement in Synthesis of Isatin as Anticonvulsant Agents: A Review. Medicinal Chemistry, 4(6), 417-427. [Link]

-

Solomon, V. R., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed, 21889028. [Link]

-

Chauhan, A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16995-17017. [Link]

-

Al-Hourani, B. J., et al. (2015). Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1184-1191. [Link]

-

Matesic, L., et al. (2019). Recent Highlights in the Development of Isatin-Based Anticancer Agents. Molecules, 24(16), 2919. [Link]

-

Solis-maza, C. A., et al. (2006). Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. Molecules, 11(12), 964-977. [Link]

-

Singh, U. P., & Bhat, H. R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(12), 6549-6581. [Link]

-